molecular formula C8H8BrNOS B2640548 4-bromo-N-cyclopropylthiophene-3-carboxamide CAS No. 1866153-29-8

4-bromo-N-cyclopropylthiophene-3-carboxamide

Cat. No. B2640548
CAS RN: 1866153-29-8
M. Wt: 246.12
InChI Key: ZMRIXBOJXDZNNH-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclopropylthiophene-3-carboxamide is a chemical compound with the molecular formula C8H8BrNOS and a molecular weight of 247.14 . It is a compound that can be used in various chemical reactions .


Synthesis Analysis

The synthesis of 4-Bromo-N-cyclopropylthiophene-3-carboxamide involves several steps . The process starts with thiophene and involves three successive direct lithiations and a bromination reaction . These lithiation reactions are carried out at temperatures ranging from -78 °C to room temperature over a period of 1 to 24 hours, depending on the reactivity of the electrophile .


Molecular Structure Analysis

The InChI code for 4-Bromo-N-cyclopropylthiophene-3-carboxamide is 1S/C8H9BrNOS/c9-7-4-12-3-6 (7)8 (11)10-5-1-2-5/h3-5,12H,1-2H2, (H,10,11) . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-N-cyclopropylthiophene-3-carboxamide are not detailed in the search results, the compound’s bromo functionality at position 4 is noted as a useful handle for halogen exchange or coupling chemistry .

It should be stored at a temperature between 28 °C . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Reaction Mechanisms

Research has focused on the synthesis and chemical behavior of thiophene carboxamides and their derivatives, including bromination reactions and the study of steric effects. For instance, Consiglio et al. (1985) explored the steric interactions in the debromination of N-substituted thiophene carboxamides, revealing insights into the kinetic effects influenced by structural constraints (Consiglio et al., 1985). Additionally, Bar and Martin (2021) demonstrated the regioselective synthesis of bromo-substituted thiophene carboxamides, showcasing a methodological advancement in the targeted modification of thiophene derivatives (Bar & Martin, 2021).

Potential Medicinal Chemistry Applications

The exploration of thiophene carboxamides in the context of medicinal chemistry has also been noted. For example, Shinkwin et al. (1999) investigated thiophene carboxamides as inhibitors of poly(ADP-ribose)polymerase (PARP), a target for enhancing the efficacy of cancer treatments. This study highlighted the potential therapeutic applications of thiophene carboxamide derivatives in oncology (Shinkwin et al., 1999).

Chemical Behavior and Applications

Further studies have addressed the broader chemical behavior and applications of thiophene derivatives. Gao et al. (2013) presented an efficient synthesis method for a series of thiophene-2-carboxamide derivatives, emphasizing the simplicity and effectiveness of their approach in producing compounds with potential biological activity (Gao et al., 2013).

Safety and Hazards

A Material Safety Data Sheet (MSDS) is available for 4-Bromo-N-cyclopropylthiophene-3-carboxamide . This document provides information about the potential hazards of the compound and how to handle it safely.

properties

IUPAC Name

4-bromo-N-cyclopropylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNOS/c9-7-4-12-3-6(7)8(11)10-5-1-2-5/h3-5H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRIXBOJXDZNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CSC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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